Cas no 16944-17-5 (N-cyclohexylcyclohexanamine; 3-methyl-2-(tert-butoxycarbonylamino)butanoic acid)

N-cyclohexylcyclohexanamine; 3-methyl-2-(tert-butoxycarbonylamino)butanoic acid structure
16944-17-5 structure
Product Name:N-cyclohexylcyclohexanamine; 3-methyl-2-(tert-butoxycarbonylamino)butanoic acid
Numero CAS:16944-17-5
MF:C22H42N2O4
MW:398.5798869133
CID:179873
PubChem ID:270654
Update Time:2025-04-19

N-cyclohexylcyclohexanamine; 3-methyl-2-(tert-butoxycarbonylamino)butanoic acid Proprietà chimiche e fisiche

Nomi e identificatori

    • BOC-VAL-OH DCHA
    • N-cyclohexylcyclohexanamine,3-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid
    • 3-methyl-2-(tert-butoxycarbonylamino)butanoic acid
    • Boc-Val-OH*DCHA
    • dicyclohexylammonium Boc-L-valinate
    • EINECS 241-014-9
    • N-cyclohexylcyclohexanamine
    • N-TERT-BUTOXYCARBONYL-L-VALINE-DICYCLOHEXYLAMINE SALT
    • N-[(tert-butoxy)carbonyl]-L-valine, compound with dicyclohexylamine (1:1)
    • NSC 113239
    • NSC-113239
    • N-((tert-Butoxy)carbonyl)-L-valine, compound with dicyclohexylamine (1:1)
    • N-(TERT-BUTOXYCARBONYL)-D-VALINE DICYCLOHEXYLAMINE SALT
    • NSC113239
    • AKOS024399309
    • N-cyclohexylcyclohexanamine;3-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid
    • 16944-17-5
    • N-cyclohexylcyclohexanamine; 3-methyl-2-(tert-butoxycarbonylamino)butanoic acid
    • Inchi: 1S/C12H23N.C10H19NO4/c1-3-7-11(8-4-1)13-12-9-5-2-6-10-12;1-6(2)7(8(12)13)11-9(14)15-10(3,4)5/h11-13H,1-10H2;6-7H,1-5H3,(H,11,14)(H,12,13)
    • Chiave InChI: ZXQUVHMSZOXTOI-UHFFFAOYSA-N
    • Sorrisi: O(C(NC(C(=O)O)C(C)C)=O)C(C)(C)C.N(C1CCCCC1)C1CCCCC1

Proprietà calcolate

  • Massa esatta: 398.31400
  • Massa monoisotopica: 398.314
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 3
  • Conta accettatore di obbligazioni idrogeno: 5
  • Conta atomi pesanti: 28
  • Conta legami ruotabili: 7
  • Complessità: 358
  • Conteggio di unità legate in modo Covalent: 2
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 1
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • Superficie polare topologica: 87.7Ų

Proprietà sperimentali

  • Densità: g/cm3
  • Punto di ebollizione: 341.8°Cat760mmHg
  • Punto di infiammabilità: 160.5°C
  • PSA: 87.66000
  • LogP: 5.64350
Fornitori consigliati
Nantong Boya Environmental Protection Technology Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Nantong Boya Environmental Protection Technology Co., Ltd
Shenzhen Yaoyuan R&D Center Co.,Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Shenzhen Yaoyuan R&D Center Co.,Ltd
Tiancheng Chemical (Jiangsu) Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Essenoi Fine Chemical Co., Limited
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti